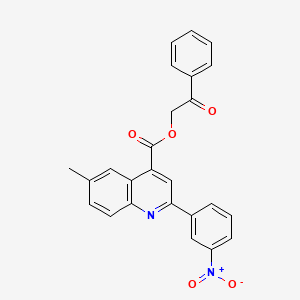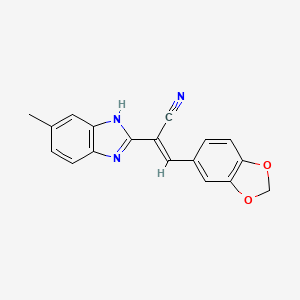![molecular formula C20H33NO4 B3909552 ethyl 4-(2-methoxyethyl)-1-[3-(5-methyl-2-furyl)butyl]-4-piperidinecarboxylate](/img/structure/B3909552.png)
ethyl 4-(2-methoxyethyl)-1-[3-(5-methyl-2-furyl)butyl]-4-piperidinecarboxylate
Overview
Description
Ethyl 4-(2-methoxyethyl)-1-[3-(5-methyl-2-furyl)butyl]-4-piperidinecarboxylate, commonly known as FUB-PB22, is a synthetic cannabinoid that has gained popularity in recent years. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and has been used in scientific research for its potential therapeutic applications.
Mechanism of Action
FUB-PB22 acts as a potent agonist of the CB1 and CB2 receptors, which are found throughout the body. These receptors are involved in a variety of physiological processes, including pain sensation, inflammation, and immune function. By activating these receptors, FUB-PB22 can modulate these processes and produce therapeutic effects.
Biochemical and Physiological Effects:
FUB-PB22 has been shown to have a number of biochemical and physiological effects. It has been found to reduce pain and inflammation in animal models, and to protect against neurodegeneration in vitro. It has also been shown to modulate immune function, suggesting potential applications in the treatment of autoimmune disorders.
Advantages and Limitations for Lab Experiments
One advantage of using FUB-PB22 in scientific research is its potency and selectivity for the cannabinoid receptors. This allows researchers to study the effects of cannabinoid receptor activation in a controlled manner. However, one limitation of using FUB-PB22 is its potential for abuse and dependence, which must be carefully considered in the design of experiments.
Future Directions
There are a number of potential future directions for research on FUB-PB22. One area of interest is its potential for the treatment of pain and inflammation, particularly in the context of chronic pain conditions. Another area of interest is its potential for the treatment of neurodegenerative disorders, such as Alzheimer's disease. Further research is needed to fully understand the therapeutic potential of FUB-PB22, and to develop safe and effective treatments based on its properties.
Scientific Research Applications
FUB-PB22 has been used in scientific research to study the cannabinoid receptors and their potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of various medical conditions.
properties
IUPAC Name |
ethyl 4-(2-methoxyethyl)-1-[3-(5-methylfuran-2-yl)butyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO4/c1-5-24-19(22)20(11-15-23-4)9-13-21(14-10-20)12-8-16(2)18-7-6-17(3)25-18/h6-7,16H,5,8-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEFBZJUAJRWLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CCC(C)C2=CC=C(O2)C)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-(dimethylamino)benzylidene]-2-(3-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3909490.png)

![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B3909502.png)
![2-(4-methoxyphenyl)-2-oxoethyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate](/img/structure/B3909506.png)
![N-{4-[(2-benzyl-4-morpholinyl)methyl]phenyl}acetamide](/img/structure/B3909512.png)
![1-cyclopropyl-4-{[3-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}-2-pyrrolidinone](/img/structure/B3909521.png)
![2-{1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}-4-methyl-1H-benzimidazole](/img/structure/B3909540.png)

![N-[3-(methylthio)propyl]-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B3909560.png)
![(2R*,4S*)-1-[(5-butylpyridin-2-yl)carbonyl]-4-hydroxypiperidine-2-carboxylic acid](/img/structure/B3909564.png)

![2-[2-(2,4-dichlorobenzylidene)hydrazino]-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B3909577.png)
